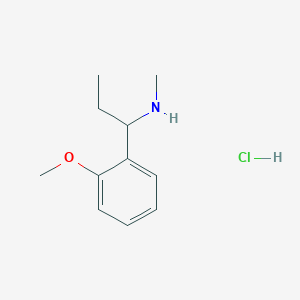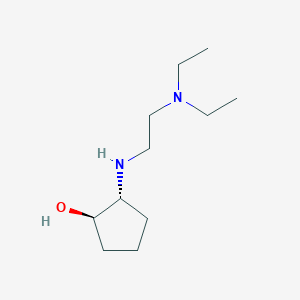
(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a cyclopentanol ring substituted with a diethylaminoethyl group, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and diethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as palladium on carbon.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
(1R,2R)-2-((2-(Dimethylamino)ethyl)amino)cyclopentan-1-ol: This compound has a dimethylaminoethyl group instead of a diethylaminoethyl group, which can affect its reactivity and interactions.
(1R,2R)-2-((2-(Diethylamino)propyl)amino)cyclopentan-1-ol: The presence of a propyl group instead of an ethyl group can lead to differences in chemical and biological behavior.
Uniqueness
The uniqueness of (1R,2R)-2-((2-(Diethylamino)ethyl)amino)cyclopentan-1-ol lies in its specific chiral configuration and the presence of the diethylaminoethyl group
Propiedades
Fórmula molecular |
C11H24N2O |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(1R,2R)-2-[2-(diethylamino)ethylamino]cyclopentan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-3-13(4-2)9-8-12-10-6-5-7-11(10)14/h10-12,14H,3-9H2,1-2H3/t10-,11-/m1/s1 |
Clave InChI |
OPDOTJNMVXVOAL-GHMZBOCLSA-N |
SMILES isomérico |
CCN(CC)CCN[C@@H]1CCC[C@H]1O |
SMILES canónico |
CCN(CC)CCNC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
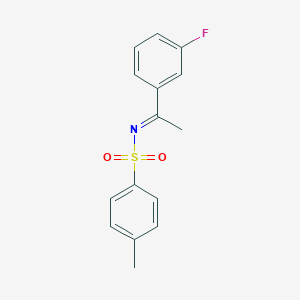
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

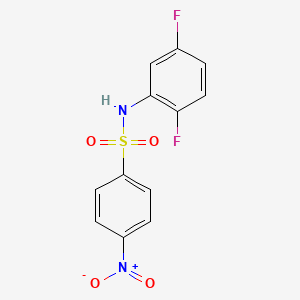
![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)

![2-((3-Benzyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B15281496.png)
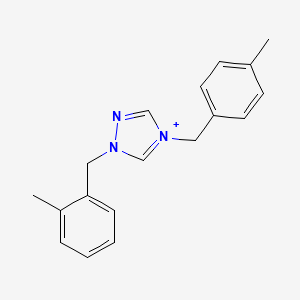
![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)

